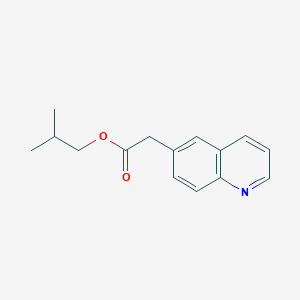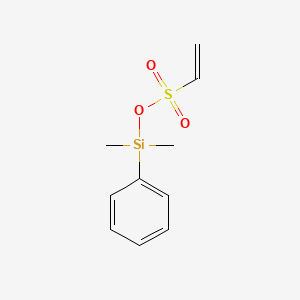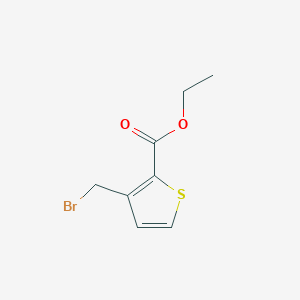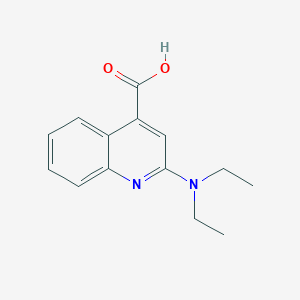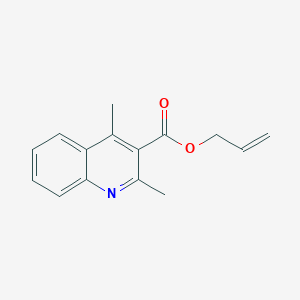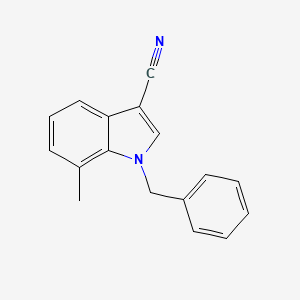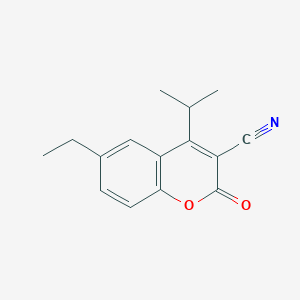
6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of 2-oxo-2H-chromene-3-carbonitriles. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2H-chromene-3-carbonitriles, including 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile, can be achieved through a one-pot green synthesis method. This involves reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication (ultrasonic bath of 40 KHz and probe of 20 KHz) . The reaction conditions are mild, and the compounds are obtained in high yield.
Industrial Production Methods: Industrial production methods for 2-oxo-2H-chromene-3-carbonitriles typically involve the use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts. Solvents like DMF, ethanol, or water are commonly used .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrile group or the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted chromenes .
Scientific Research Applications
6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
- 2-Oxo-2H-chromene-3-carbonitrile
- 6-Bromo-2-oxo-2H-chromene-3-carbonitrile
- 4-Hydroxy-2-oxo-2H-chromene-3-carbonitrile
Comparison: 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substituents (ethyl and isopropyl groups) which may enhance its biological activities compared to other similar compounds. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
6-ethyl-2-oxo-4-propan-2-ylchromene-3-carbonitrile |
InChI |
InChI=1S/C15H15NO2/c1-4-10-5-6-13-11(7-10)14(9(2)3)12(8-16)15(17)18-13/h5-7,9H,4H2,1-3H3 |
InChI Key |
RCYCMRHQGUXGPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C(=C2C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


